2-Butyne-1,4-diol
Overview
Description
Synthesis Analysis
2-Butyne-1,4-diol can be synthesized through various chemical reactions, including the interaction with chlorodiphenylphosphine, which yields 2,3-bis(diphenylphosphinyl)-1,3-butadiene instead of the expected 1,4-isomer, as demonstrated by Pollok and Schmidbaur (1987) (Pollok & Schmidbaur, 1987). Moreover, D'Amboise, Mathieu, and Piron (1988) highlighted its presence in electroplating, showing its impact on the current efficiency of zinc electro-winning (D'Amboise, Mathieu, & Piron, 1988).
Molecular Structure Analysis
The molecular structure of 2-Butyne-1,4-diol has been extensively studied, including its interaction with nickel(0) complexes, elucidated through X-ray diffraction studies showing a trigonal-planar coordination around the nickel atom (Rosenthal et al., 1991) (Rosenthal et al., 1991).
Chemical Reactions and Properties
2-Butyne-1,4-diol undergoes various chemical reactions, including hydrogenation to butane-1,4-diol in supercritical carbon dioxide without catalysts, as discovered by Zhao, Ikushima, and Arai (2003) (Zhao, Ikushima, & Arai, 2003). Additionally, its reaction with aliphatic amines catalyzed by ruthenium complexes to produce N-alkylpyrroles and N-substituted pyrrolidines has been documented (Tsuji et al., 1987) (Tsuji, Yokoyama, Huh, & Watanabe, 1987).
Physical Properties Analysis
The physical properties of 2-Butyne-1,4-diol, such as its phase behavior in various conditions and its interaction with different solvents, significantly influence its application in industrial processes. The compound's behavior in solutions and its transformation into dimer and possibly trimer forms when dissolved in water have been reported (D'Amboise, Mathieu, & Piron, 1988) (D'Amboise, Mathieu, & Piron, 1988).
Chemical Properties Analysis
The chemical properties of 2-Butyne-1,4-diol, including its reactivity and the synthesis of derivatives, are critical for its applications in organic synthesis and industrial processes. For example, the creation of 1,4-diamino-2-butynes through microwave-assisted Cu(I)-catalyzed synthesis showcases the versatility of 2-Butyne-1,4-diol in chemical synthesis (Xu, Feng, & Van der Eycken, 2021) (Xu, Feng, & Van der Eycken, 2021).
Scientific Research Applications
Electroplating Applications 2-Butyne-1,4-diol has been used in electroplating, where its presence in the electrolyte enhances the current efficiency of zinc electro-winning. It contains the monomer, dimer, and some trimer, with the monomer slowly transforming into the dimer and possibly trimer in water (D'Amboise, Mathieu, & Piron, 1988).
Green Chemistry Applications In green chemistry, hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol has been achieved in supercritical carbon dioxide without catalysts. This process exhibits high selectivity and conversion rates (Zhao, Ikushima, & Arai, 2003).
Chemical Synthesis 2-Butyne-1,4-diol is involved in the synthesis of N-substituted pyrroles and pyrrolidines. It reacts with aliphatic amines in the presence of a Ruthenium complex to yield N-alkylpyrroles (Tsuji, Yokoyama, Huh, & Watanabe, 1987).
Catalysis and Hydrogenation Studies Several studies have explored the hydrogenation of 2-butyne-1,4-diol using different catalysts. Research on palladium-supported catalysts revealed the formation of various products besides butane-1,4-diol, offering insights into reaction mechanisms and product distributions (Musolino, Cutrupi, Donato, Pietropaolo, & Pietropaolo, 2003).
Corrosion Inhibition 2-Butyne-1,4-diol has been identified as an effective corrosion inhibitor for steel pipelines in carbonate/bicarbonate solution. It forms a protective film on the surface, substantially reducing corrosion (Meresht, Farahani, & Neshati, 2012).
Supercritical CO2 Hydrogenation The hydrogenation of 2-butyne-1,4-diol in supercritical CO2 promoted by stainless steel reactor walls has been explored. This process highlights the effectiveness of supercritical CO2 as a medium and the influence of phase behavior on reaction kinetics (Zhao, Ikushima, & Arai, 2004).
Polymer and Material Synthesis 2-Butyne-1,4-diol serves as a divergent ditopic template in solid-state photoreactivity for synthesizing complex polymer structures. It directs certain compounds to undergo [2 + 2] photodimerization, leading to innovative applications in materials science (Oburn, Quentin, & MacGillivray, 2019).
Safety And Hazards
2-Butyne-1,4-diol is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be worn when handling this chemical .
Future Directions
The broadest commercial production method of 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (BYD) by nickel or palladium catalysts . The increase in the basic strength of alkali metal doped Pt catalysts led to the increase in electron density of Pt hence, faster desorption and higher selectivity to butenediol .
properties
IUPAC Name |
but-2-yne-1,4-diol | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJFQGPPSQZKI-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C#CCO)O | |
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Molecular Formula |
C4H6O2 | |
Record name | 1,4-BUTYNEDIOL | |
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DSSTOX Substance ID |
DTXSID4021921 | |
Record name | 2-Butyne-1,4-diol | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
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Boiling Point |
460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |
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Flash Point |
263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |
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Solubility |
Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |
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Impurities |
< 0.5% water; 1% butane-1,4-diol | |
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Product Name |
2-Butyne-1,4-diol | |
Color/Form |
Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |
CAS RN |
110-65-6; 54141-09-2, 110-65-6 | |
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Melting Point |
50 °C, 58 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.